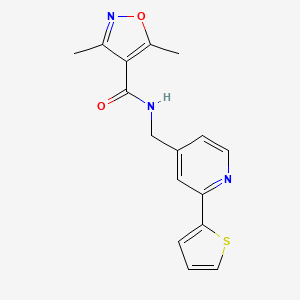

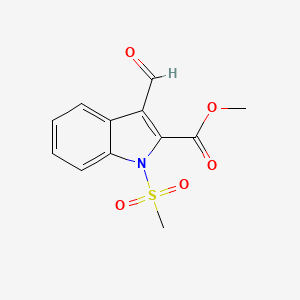

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide” is a complex organic molecule. It is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule is further substituted with a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of various functional groups and the electronic properties of the rings. For example, the isoxazole ring is known to be reactive due to the presence of the nitrogen and oxygen atoms . Similarly, the thiophene and pyridine rings can also participate in various reactions due to the presence of the sulfur and nitrogen atoms, respectively .Scientific Research Applications

Synthesis and Structural Analysis : A study on the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea demonstrates the chemical synthesis process of a compound with a somewhat similar structure, providing insights into its potential agricultural applications (Liang Fu-b, 2014). Another study explores the utility of enaminonitriles in heterocyclic synthesis, indicating the versatility of compounds with similar frameworks in synthesizing a range of heterocyclic compounds (A. Fadda et al., 2012).

Chemoselective Nucleophilic Chemistry and Insecticidal Activity : Research on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides delves into chemoselective nucleophilic reactions and their insecticidal activities, suggesting the potential for designing targeted agrochemicals based on isoxazole derivatives (G. Yu et al., 2009).

Cytotoxic Heterocyclic Compounds : A study on the utilization of a propenone derivative in the synthesis of new cytotoxic heterocyclic compounds highlights the anticancer potential of isoxazole derivatives, opening avenues for further exploration in medicinal chemistry (S. Y. Mansour et al., 2020).

Development of VEGFR Inhibitors : The development of a scalable synthesis for the VEGFR inhibitor AG-28262 showcases the application of sophisticated chemical synthesis techniques to produce compounds that inhibit vascular endothelial growth factor receptors, a key target in cancer therapy (R. Scott et al., 2006).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine, materials science, and chemical synthesis. This could involve studying its reactivity, synthesizing derivatives with improved properties, and investigating its interactions with biological targets .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to possess a wide range of therapeutic properties .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to have a variety of effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of many compounds .

properties

IUPAC Name |

3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-9-12-5-6-17-13(8-12)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEIMTCRFKXCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)

![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)